molecular formula C11H9FN2O2 B1366266 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 618092-40-3

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1366266
M. Wt: 220.2 g/mol
InChI Key: RIJKYRZKHBKWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a fluorophenyl group and a carboxylic acid group suggests that it might have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde and 2-fluorophenylacetic acid have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : The compound Vonoprazan (VON), which has a similar structure to the one you mentioned, is used for the management of GIT ulcer, reflux esophagitis, and for eradication of Helicobacter pylori .
    • Method of Application : A spectrofluorimetric method was developed for estimation of VON in real human plasma and content uniformity test . The fluorimetric methodology is based on the reaction of the secondary amine group in VON with benzofurazan (0.05% w/v NBD-Cl) reagent as a nucleophilic substitution reaction in alkaline medium (0.1 M borate buffer pH 8.2) to produce a highly fluorescent product .
    • Results : The linear calibration range was found to be 15 to 200 ng mL −1 with a lower limit of quantitation (LOQ) equal to 8.57 ng mL −1 . The maximum plasma concentration was found to be (C max) 71.03 ng mL −1 after a maximum time (t max) equal to 1.5 ± 0.15 h .
  • Scientific Field: Organic Chemistry

    • Application : Compounds with similar structures have been used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
    • Method of Application : These compounds were employed further in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
    • Results : The article does not provide specific results or outcomes for this application .
  • Scientific Field: Organic Chemistry

    • Application : The compound 2-Fluorophenylacetic acid has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The article does not provide specific results or outcomes for this application .
  • Scientific Field: Organic Chemistry

    • Application : The compound 5- (2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde is produced by formylation and deprotection .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The article does not provide specific results or outcomes for this application .
  • Scientific Field: Organic Chemistry

    • Application : The compound 3-Arylsydnones bearing fluorine and bromine atoms on the benzene ring were synthesized from N-nitroso-2-fluorophenylglycines .
    • Method of Application : These were employed further in synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .
    • Results : The article does not provide specific results or outcomes for this application .
  • Scientific Field: Organic Chemistry

    • Application : The compound 2-Fluorophenylacetic acid was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The article does not provide specific results or outcomes for this application .

properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJKYRZKHBKWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408838
Record name 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

618092-40-3
Record name 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.